Ethyl 2-amino-1h-imidazole-5-carboxylate

Description

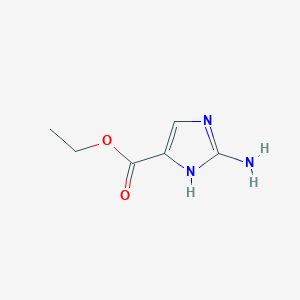

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-1H-imidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-11-5(10)4-3-8-6(7)9-4/h3H,2H2,1H3,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJGNTZJCFFZLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341460 | |

| Record name | ethyl 2-amino-1h-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149520-94-5 | |

| Record name | ethyl 2-amino-1h-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-amino-1H-imidazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-amino-1H-imidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-amino-1H-imidazole-5-carboxylate is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active compounds. Its structure, featuring a 2-aminoimidazole core with an ethyl carboxylate substituent, provides a versatile scaffold for the development of novel therapeutics. This guide details a primary and widely utilized pathway for its synthesis, including a comprehensive experimental protocol, quantitative data, and a visual representation of the reaction workflow.

Primary Synthesis Pathway: Condensation of Diethyl 2-formyl-3-oxosuccinate with Guanidine

One of the most direct and established methods for the synthesis of this compound involves the cyclocondensation of an α-dicarbonyl compound with guanidine. A common and effective precursor is diethyl 2-formyl-3-oxosuccinate, which reacts with guanidine nitrate in the presence of a base to yield the target imidazole.

This reaction follows the general principle of the Marckwald synthesis for 2-aminoimidazoles, where a β-dicarbonyl compound or its equivalent reacts with a guanidine derivative.[1] The process is efficient and provides a straightforward route to the desired product.

Reaction Workflow Diagram

The synthesis can be visualized as a two-step process starting from the generation of the sodium salt of diethyl oxalacetate, followed by formylation and subsequent cyclization with guanidine.

Caption: Synthesis workflow for this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the key steps in the synthesis. Yields and reaction times can vary based on the specific conditions and scale of the reaction.

| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1. Condensation | Diethyl Oxalate, Ethyl Acetate | Sodium Ethoxide | Ethanol | 25-30 | 24 | ~60-70 |

| 2. Formylation | Sodium salt of Diethyl Oxalacetate | Ethyl Formate | Toluene | 25-30 | 12 | ~80-90 |

| 3. Cyclocondensation | Diethyl 2-formyl-3-oxosuccinate, Guanidine Nitrate | Sodium Ethoxide | Ethanol | 78 (Reflux) | 5-7 | ~70-80 |

Detailed Experimental Protocol

This protocol provides a comprehensive methodology for the synthesis of this compound.

Materials and Reagents:

-

Diethyl Oxalate

-

Ethyl Acetate

-

Sodium metal

-

Absolute Ethanol

-

Ethyl Formate

-

Guanidine Nitrate

-

Toluene

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Ethyl Acetate (for extraction)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step 1: Preparation of the Sodium Salt of Diethyl Oxalacetate

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To the freshly prepared sodium ethoxide solution, add a mixture of diethyl oxalate (1 equivalent) and ethyl acetate (1 equivalent) dropwise at room temperature with vigorous stirring.

-

After the addition is complete, continue stirring the mixture at room temperature for 24 hours. The product, the sodium salt of diethyl oxalacetate, will precipitate as a solid.

-

Collect the solid by filtration, wash with cold ethanol and then diethyl ether, and dry under vacuum.

Step 2: Synthesis of Diethyl 2-formyl-3-oxosuccinate

-

Suspend the dried sodium salt of diethyl oxalacetate (1 equivalent) in a suitable solvent such as toluene.

-

Add ethyl formate (1.2 equivalents) to the suspension.

-

Stir the mixture at room temperature for 12 hours.

-

Acidify the reaction mixture carefully with dilute hydrochloric acid to a pH of approximately 3-4.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude diethyl 2-formyl-3-oxosuccinate, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

-

In a round-bottom flask, dissolve guanidine nitrate (1 equivalent) in ethanol.

-

Add sodium ethoxide (1 equivalent) to the solution to generate free guanidine base. Stir for 30 minutes.

-

To this solution, add the crude diethyl 2-formyl-3-oxosuccinate (1 equivalent) dissolved in ethanol.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 5-7 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

-

Add water to the residue, which may cause the product to precipitate. Adjust the pH to 7-8 with a dilute base (e.g., sodium bicarbonate solution) if necessary to aid precipitation.

-

Collect the solid product by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure this compound as a solid.

This guide provides a foundational understanding of a key synthetic route to this compound. Researchers are encouraged to consult the primary literature for further variations and optimizations of this pathway to suit their specific research and development needs.

References

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 2-amino-1H-imidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activity of Ethyl 2-amino-1H-imidazole-5-carboxylate. This imidazole derivative is a valuable building block in medicinal chemistry, with research indicating its potential role in the development of novel therapeutics.

Core Physicochemical Properties

This compound, with the CAS number 149520-94-5, is a heterocyclic compound featuring an imidazole core substituted with an amino group and an ethyl carboxylate group.[1][2][3] Its structural characteristics impart specific chemical and physical properties that are crucial for its application in drug design and development. The quantitative physicochemical data for this compound are summarized in the table below. It is important to note that much of the available data is based on computational predictions.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O₂ | [1][2][4] |

| Molecular Weight | 155.15 g/mol | [1][4] |

| Predicted Boiling Point | 363.6 ± 34.0 °C | [1][4] |

| Predicted Density | 1.318 ± 0.06 g/cm³ | [1][4] |

| Predicted pKa | 12.21 ± 0.10 | [1][4] |

| Predicted LogP (XLogP3) | 0.74980 | [1][4] |

| Polar Surface Area (PSA) | 81.00 Ų | [1][4] |

| Predicted Refractive Index | 1.584 | [4] |

| Predicted Flash Point | 173.7 °C | [1][4] |

| Vapor Pressure | 1.78E-05 mmHg at 25°C | [4] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a general synthetic strategy can be inferred from the preparation of structurally similar imidazole derivatives. The synthesis of imidazole carboxylates often involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine or a similar nitrogen-containing reagent.

A plausible synthetic approach, based on related syntheses, is outlined below. This should be considered a general workflow, and specific reaction conditions would require optimization.

General Experimental Protocol for Imidazole Synthesis (Illustrative)

-

Reaction Setup: To a solution of a suitable β-ketoester derivative in an appropriate solvent (e.g., ethanol, DMF), an amidine hydrochloride or a related guanidine derivative is added.

-

Condensation: The reaction mixture is heated to reflux for several hours and monitored by thin-layer chromatography (TLC) to determine the completion of the reaction.

-

Workup: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Potential Biological Activity and Signaling Pathways

Recent research has highlighted the potential for imidazole derivatives to act as modulators of key cellular signaling pathways, particularly in the context of cancer. One of the most promising areas of investigation is their role as inhibitors of sirtuins (SIRTs), a class of NAD⁺-dependent histone deacetylases.[4][5][6]

Sirtuins, particularly SIRT1 and SIRT6, are often dysregulated in various cancers and play a crucial role in cell survival, DNA repair, and metabolism.[7][5] Inhibition of these sirtuins by small molecules like imidazole derivatives can trigger a cascade of events leading to cancer cell death.

The proposed mechanism of action for imidazole-based sirtuin inhibitors involves the modulation of downstream pathways, such as the Nrf2/Keap1 signaling pathway.[7] Inhibition of SIRT6 can lead to an increase in oxidative stress, which in turn disrupts the Nrf2/Keap1 pathway, ultimately promoting apoptosis in cancer cells.

This diagram illustrates that this compound can potentially inhibit sirtuins. This inhibition prevents the deacetylation of target proteins that are part of the Nrf2-Keap1 signaling pathway. The disruption of this pathway leads to an increase in cellular oxidative stress, which in turn can induce apoptosis, or programmed cell death, in cancer cells.[7] This mechanism of action makes imidazole derivatives like this compound attractive candidates for further investigation in oncology drug discovery.

References

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C6H9N3O2 | CID 573233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor [frontiersin.org]

- 6. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ameliorative inhibition of sirtuin 6 by imidazole derivative triggers oxidative stress-mediated apoptosis associated with Nrf2/Keap1 signaling in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Ethyl 2-amino-1H-imidazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of Ethyl 2-amino-1H-imidazole-5-carboxylate, a key building block in medicinal chemistry. The information presented is intended to support research and development efforts in the pharmaceutical and life sciences sectors.

Spectroscopic Data

The structural integrity and purity of this compound have been confirmed through a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The quantitative data are summarized in the tables below for ease of reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.37 | s | 1H | H-4 (imidazole ring) |

| 6.13 | br s | 2H | -NH₂ |

| 5.86 | br s | 1H | N-H (imidazole ring) |

| 4.14 | q | 2H | -OCH₂CH₃ |

| 1.23 | t | 3H | -OCH₂CH₃ |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 162.3 | C=O (ester) |

| 153.5 | C-2 (imidazole ring) |

| 136.1 | C-5 (imidazole ring) |

| 113.8 | C-4 (imidazole ring) |

| 58.7 | -OCH₂CH₃ |

| 14.8 | -OCH₂CH₃ |

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3424, 3320 | N-H stretching (amino group) |

| 3125 | N-H stretching (imidazole ring) |

| 1685 | C=O stretching (ester) |

| 1620 | C=N stretching (imidazole ring) |

| 1560 | N-H bending |

Sample preparation: KBr pellet

Table 4: Mass Spectrometry Data for this compound

| m/z | Assignment |

| 155 | [M]⁺ (Molecular ion) |

| 110 | [M - OCH₂CH₃]⁺ |

| 82 | [M - COOCH₂CH₃]⁺ |

Ionization method: Electron Ionization (EI)

Experimental Protocol: Synthesis of this compound

The following protocol details the synthesis of this compound.

Materials:

-

Ethyl 2-cyano-3,3-bis(methylthio)acrylate

-

Ammonia (aqueous solution, 28%)

-

Ethanol

-

Water

Procedure:

A solution of ethyl 2-cyano-3,3-bis(methylthio)acrylate (1.0 eq) in ethanol is treated with an excess of aqueous ammonia (28%). The reaction mixture is stirred at room temperature for 24 hours. After completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is then triturated with water to precipitate the crude product. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound as a white to off-white solid. Further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water.

Visualization of the Analytical Workflow

The logical flow of the spectroscopic analysis to characterize this compound is depicted in the following diagram.

Caption: Workflow for the synthesis and spectroscopic characterization.

An In-depth Technical Guide to Ethyl 2-amino-1H-imidazole-5-carboxylate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-1H-imidazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of its discovery, historical development, synthetic methodologies, and its emerging role in drug discovery, with a particular focus on its potential as an anticancer agent. This document adheres to stringent data presentation and visualization requirements, offering clearly structured tables for quantitative data, detailed experimental protocols, and Graphviz diagrams to illustrate key chemical and biological pathways.

Introduction

The imidazole ring is a fundamental structural motif in numerous natural products and synthetic compounds with a broad spectrum of biological activities. Among the vast family of imidazole-containing molecules, this compound (E-A-I-C) has garnered attention as a key building block in the design and synthesis of novel therapeutic agents. Its unique arrangement of a reactive amino group and an ester functionality on the imidazole core provides a rich platform for chemical modifications, enabling the exploration of diverse chemical spaces and the development of compounds with tailored pharmacological profiles.

This guide will delve into the historical context of E-A-I-C, tracing its origins from early synthetic explorations to its current applications in modern drug discovery. We will provide a detailed examination of its synthesis, including established and potential experimental protocols. Furthermore, we will explore the known biological activities associated with derivatives of this scaffold, with a focus on quantitative data and the underlying mechanisms of action.

Discovery and History

The definitive first synthesis and characterization of this compound is not prominently documented in a single, seminal publication. Its emergence in the scientific literature appears to be gradual, with its significance growing as a versatile intermediate in the synthesis of more complex heterocyclic systems. The CAS number for this compound is 149520-94-5.[1][2][3]

The development of synthetic routes to substituted 2-aminoimidazoles has been a long-standing area of interest in organic chemistry. Early methods often involved multi-step procedures with harsh reaction conditions. However, the increasing demand for structurally diverse small molecules for high-throughput screening in drug discovery has spurred the development of more efficient and versatile synthetic strategies for compounds like E-A-I-C.

A significant body of research has focused on the synthesis and biological evaluation of derivatives of the closely related regioisomer, ethyl 5-amino-1H-imidazole-4-carboxylate. For instance, a 2021 study by Tojiboev et al. described the synthesis of a series of 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks and their evaluation as potential anticancer agents.[4] This research highlights the importance of the aminoimidazole carboxylate scaffold in medicinal chemistry and provides valuable insights into the structure-activity relationships of this class of compounds. While not directly focused on E-A-I-C, the synthetic strategies and biological findings from such studies are highly relevant and often adaptable.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Reference |

| CAS Number | 149520-94-5 | [1][2][3] |

| Molecular Formula | C₆H₉N₃O₂ | [1] |

| Molecular Weight | 155.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CCOC(=O)C1=CN=C(N1)N | [1] |

| Boiling Point (Predicted) | 363.6 ± 34.0 °C | [3] |

| Flash Point (Predicted) | 173.7 °C | [3] |

| Density (Predicted) | 1.318 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 12.21 ± 0.10 | [3] |

| XLogP3 | 0.7 | [3] |

Synthesis and Experimental Protocols

Potential Synthetic Pathway

A logical synthetic approach would involve the initial formation of Ethyl 2-amino-4,5-dihydro-1H-imidazole-5-carboxylate, followed by an oxidation or dehydrogenation step to introduce the double bond and form the aromatic imidazole ring.

Caption: A potential synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical, based on related syntheses)

Step 1: Synthesis of Ethyl 2-amino-4,5-dihydro-1H-imidazole-5-carboxylate

-

Materials: Guanidine hydrochloride, ethyl glyoxalate, sodium ethoxide, absolute ethanol.

-

Procedure:

-

To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol at 0 °C, add guanidine hydrochloride (1.0 equivalent) portion-wise, maintaining the temperature below 5 °C.

-

Stir the resulting suspension for 30 minutes at 0 °C.

-

To this mixture, add a solution of ethyl glyoxalate (1.0 equivalent) in absolute ethanol dropwise over 1 hour.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with glacial acetic acid.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford Ethyl 2-amino-4,5-dihydro-1H-imidazole-5-carboxylate.

-

Step 2: Dehydrogenation to this compound

-

Materials: Ethyl 2-amino-4,5-dihydro-1H-imidazole-5-carboxylate, a suitable dehydrogenating agent (e.g., manganese dioxide, palladium on carbon with a hydrogen acceptor), and an appropriate solvent (e.g., toluene, xylene).

-

Procedure:

-

Dissolve Ethyl 2-amino-4,5-dihydro-1H-imidazole-5-carboxylate (1.0 equivalent) in a suitable high-boiling solvent like toluene.

-

Add an excess of the dehydrogenating agent (e.g., manganese dioxide, 5-10 equivalents).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion (typically 4-8 hours), cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the dehydrogenating agent.

-

Wash the celite pad with the solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by recrystallization or column chromatography to yield this compound.

-

Biological Activity and Applications in Drug Discovery

While direct biological data for this compound is limited in the public domain, its derivatives have shown significant promise, particularly in the field of oncology. The 2-aminoimidazole scaffold is a known privileged structure in medicinal chemistry, appearing in a variety of kinase inhibitors and other targeted therapies.

A notable study on a regioisomer derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, demonstrated potent antiproliferative activity against human cancer cell lines.[4]

| Cell Line | Compound | IC₅₀ (µM) | Reference |

| HeLa (Cervical Cancer) | ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | 0.737 ± 0.05 | [4] |

| HT-29 (Colon Cancer) | ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | 1.194 ± 0.02 | [4] |

This derivative was found to inhibit tumor cell colony formation and migration and to induce apoptosis.[4] The mechanism of action for many 2-aminoimidazole-based compounds involves the inhibition of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.

Potential Signaling Pathway Involvement

Derivatives of the 2-aminoimidazole scaffold have been shown to target various kinases involved in cancer cell proliferation, survival, and angiogenesis. A hypothetical signaling pathway that could be targeted by compounds derived from this compound is depicted below.

Caption: A potential signaling pathway targeted by 2-aminoimidazole derivatives.

This diagram illustrates how a derivative of this compound could potentially inhibit key signaling nodes such as Raf and PI3K, thereby blocking downstream pathways that drive cancer cell proliferation, survival, and angiogenesis.

Future Directions

This compound remains a molecule with significant untapped potential. Future research efforts should focus on:

-

Elucidating its historical origins: A thorough search of older chemical literature and patent databases may yet reveal the first reported synthesis of this compound.

-

Developing optimized and scalable synthetic routes: The development of efficient, high-yield synthetic protocols is crucial for making this building block more accessible for research and development.

-

Exploring its direct biological activity: While its derivatives have shown promise, a comprehensive biological evaluation of the parent compound itself is warranted to establish a baseline of activity.

-

Expanding its use in medicinal chemistry: The versatile nature of this scaffold should be further exploited to generate diverse libraries of compounds for screening against a wide range of therapeutic targets.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. While its early history is not well-defined, its importance as a scaffold for the synthesis of biologically active compounds, particularly in the realm of anticancer drug discovery, is increasingly recognized. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this promising heterocyclic compound.

References

Ethyl 2-amino-1h-imidazole-5-carboxylate CAS number and chemical information

This technical guide provides a comprehensive overview of Ethyl 2-amino-1H-imidazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed chemical information, experimental protocols, and insights into its biological significance.

Chemical Information

This compound is a substituted imidazole, a class of compounds known for a wide range of biological activities. Its chemical structure, incorporating an amino group and an ethyl carboxylate moiety, makes it a versatile building block for the synthesis of more complex molecules.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 149520-94-5 | [1][2][3] |

| Molecular Formula | C₆H₉N₃O₂ | [1][2][3] |

| Molecular Weight | 155.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Ethyl 2-amino-1H-imidazole-4-carboxylate, Ethyl 2-Aminoimidazole-5-carboxylate | [2] |

| Canonical SMILES | CCOC(=O)C1=CN=C(N1)N | [2] |

| InChI Key | NGJGNTZJCFFZLK-UHFFFAOYSA-N | [2] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| XLogP3 | 0.3 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Boiling Point | 363.6 ± 34.0 °C (Predicted) | |

| Density | 1.318 ± 0.06 g/cm³ (Predicted) | |

| pKa | 12.21 ± 0.10 (Predicted) |

Synthesis and Experimental Protocols

A general approach for the synthesis of the imidazole core often involves the reaction of a dicarbonyl compound with an amine and an aldehyde (Debus synthesis) or variations thereof. For the target molecule, a potential synthetic pathway could involve the reaction of an appropriate glyoxal derivative with guanidine, followed by esterification.

Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Biological Activity and Drug Development Potential

The imidazole scaffold is a common feature in many biologically active compounds, exhibiting a wide range of activities including anticancer, antifungal, and anti-inflammatory properties.[5] While the specific biological activity of this compound is not extensively documented, its derivatives have shown significant promise in anticancer research.

A study on a series of 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives revealed potent antiproliferative activity against several human cancer cell lines.[6] Notably, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) demonstrated significant inhibitory effects on the growth and proliferation of HeLa (cervical cancer) and HT-29 (colon cancer) cells.[6]

Key findings for the derivative (5e) include: [6]

-

Potent Cytotoxicity: Exhibited IC₅₀ values of 0.737 ± 0.05 μM for HeLa cells and 1.194 ± 0.02 μM for HT-29 cells.

-

Inhibition of Tumor Cell Functions: Significantly inhibited colony formation and migration of cancer cells.

-

Induction of Apoptosis: Induced early apoptosis in both HeLa and HT-29 cells.

-

Mitochondrial Disruption: Caused a dose-dependent reduction in the mitochondrial membrane potential.

These findings suggest that the 5-aminoimidazole carboxylate core is a valuable pharmacophore for the development of novel anticancer agents. The mechanism of action appears to involve the induction of apoptosis through the mitochondrial pathway.

Signaling Pathway Implication:

The induction of apoptosis by the derivative of this compound suggests its interaction with the intrinsic apoptosis pathway. This pathway is centered around the mitochondria and is regulated by the Bcl-2 family of proteins.

Caption: Proposed mechanism of apoptosis induction by a derivative of the title compound.

Experimental Workflow for Drug Discovery

The utility of this compound as a building block in drug discovery can be illustrated by a typical experimental workflow for the synthesis and evaluation of novel anticancer agents.

Caption: Experimental workflow for the development of anticancer agents from the title compound.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in the field of drug discovery, particularly in the development of novel anticancer agents. Its chemical structure allows for facile derivatization, leading to the generation of libraries of compounds for biological screening. Studies on its N-substituted derivatives have demonstrated potent anticancer activity, primarily through the induction of apoptosis. Further investigation into the synthesis of new derivatives and their biological evaluation is warranted to fully exploit the therapeutic potential of this promising chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C6H9N3O2 | CID 573233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. asianpubs.org [asianpubs.org]

- 5. scialert.net [scialert.net]

- 6. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Ethyl 2-amino-1h-imidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Ethyl 2-amino-1h-imidazole-5-carboxylate

This compound (CAS No: 149520-94-5) is a substituted imidazole with the molecular formula C₆H₉N₃O₂ and a molecular weight of 155.15 g/mol .[1] Its structure, featuring an imidazole ring, an amino group, and an ethyl carboxylate group, suggests a molecule with a balance of polar and non-polar characteristics, which will influence its solubility.

Chemical Structure:

The presence of the amino and imidazole groups provides sites for hydrogen bonding, suggesting potential solubility in polar protic solvents. The ethyl ester group and the carbon backbone introduce some non-polar character, which may allow for solubility in moderately polar to non-polar organic solvents.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process, governed by the principle that "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. The overall solubility is determined by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key factors influencing its solubility are:

-

Polarity: The molecule possesses both polar (amino and imidazole groups) and non-polar (ethyl chain) regions.

-

Hydrogen Bonding: The amino group and the N-H of the imidazole ring can act as hydrogen bond donors, while the nitrogen atoms of the imidazole ring and the carbonyl oxygen of the ester can act as hydrogen bond acceptors. This suggests favorable interactions with protic solvents like water and alcohols.[2]

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature as the process is often endothermic.[3][4][5]

-

pH: The amino group and the imidazole ring are basic and can be protonated in acidic solutions, forming more soluble salts.[6]

Based on these principles, a qualitative prediction of the solubility of this compound in various solvent classes is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The presence of hydrogen bond donors and acceptors should facilitate solubility. However, the non-polar ethyl group and the overall molecule size may limit high solubility in water. Solubility is expected to be higher in alcohols compared to water. |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Moderate to High | These solvents can act as hydrogen bond acceptors and have dipole-dipole interactions, which should effectively solvate the molecule. |

| Non-Polar | Hexane, Toluene | Low to Insoluble | The significant polarity of the amino and imidazole groups will likely lead to poor solubility in non-polar solvents. |

| Aqueous Acid | Dilute HCl, Dilute H₂SO₄ | High | The basic amino and imidazole groups will be protonated to form highly polar and water-soluble salts. |

| Aqueous Base | Dilute NaOH, Dilute KOH | Low | The compound is unlikely to deprotonate in basic solutions, and therefore, a significant increase in solubility is not expected. |

Experimental Determination of Solubility

Due to the lack of specific published data, researchers will need to determine the solubility of this compound experimentally. The following sections provide detailed protocols for common and reliable methods.

General Experimental Workflow

The general workflow for determining solubility involves preparing a saturated solution, separating the solid and liquid phases, and quantifying the concentration of the solute in the liquid phase.

References

- 1. This compound | C6H9N3O2 | CID 573233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Solubility - Wikipedia [en.wikipedia.org]

- 5. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

Tautomeric Landscape of Ethyl 2-amino-1H-imidazole-5-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-1H-imidazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural resemblance to endogenous molecules and its potential as a scaffold for various therapeutic agents. A critical aspect of its chemical behavior, which profoundly influences its biological activity and physicochemical properties, is its tautomerism. This technical guide provides a comprehensive examination of the tautomeric forms of this compound. Leveraging foundational knowledge from studies on the parent 2-aminoimidazole scaffold, this document explores the potential tautomers, their relative stabilities, and the spectroscopic techniques pivotal for their characterization. Detailed experimental methodologies and data interpretation are presented to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this important molecule.

Introduction to Tautomerism in 2-Aminoimidazoles

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a fundamental concept in organic chemistry with significant implications for drug design and action. In the realm of 2-aminoimidazole derivatives, the principal tautomeric equilibrium exists between the amino and imino forms, arising from the migration of a proton.[1] The position of this equilibrium is influenced by a multitude of factors including the electronic nature of substituents, solvent polarity, temperature, and pH.[1] Understanding the predominant tautomeric form is crucial as it dictates the molecule's hydrogen bonding capabilities, lipophilicity, and ultimately, its interaction with biological targets.

For this compound, three primary tautomeric forms are conceivable, analogous to the parent 2-aminoimidazole: the 2-amino tautomer and two distinct 2-imino tautomers.

Tautomeric Forms of this compound

Figure 1: Tautomeric equilibrium of this compound.

Spectroscopic Characterization of Tautomers

The identification and quantification of tautomeric forms heavily rely on various spectroscopic techniques. The distinct structural features of the amino and imino tautomers give rise to unique spectral signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric structure in solution. The chemical shifts of protons and carbons are highly sensitive to the electronic environment, which differs significantly between the amino and imino forms.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| Tautomer | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |

| 2-Amino | - NH₂: Broad singlet- Imidazole CH: Singlet- Imidazole NH: Broad singlet | - C2 (C-NH₂): ~150-155- C4: ~120-130- C5: ~135-145 |

| 2-Imino | - Two distinct NH signals | - C2 (C=NH): ~160-165- C4: ~115-125- C5: ~140-150 |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The stretching frequencies of N-H and C=N bonds are particularly useful for distinguishing between the amino and imino tautomers.

Table 2: Predicted IR Spectral Data

| Tautomer | Key IR Absorption Bands (cm⁻¹) |

| 2-Amino | - N-H stretch (NH₂): 3400-3200 (two bands)- C=N stretch (ring): ~1630 |

| 2-Imino | - N-H stretch (ring and imino): 3300-3100- C=N stretch (exocyclic): 1680-1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can reveal differences in the electronic conjugation of the tautomers. The wavelength of maximum absorbance (λmax) is expected to differ between the amino and imino forms due to variations in their π-electron systems.

Table 3: Predicted UV-Vis Spectral Data

| Tautomer | Predicted λmax (nm) |

| 2-Amino | ~210-230 |

| 2-Imino | ~240-260 |

Experimental Protocols

The following section outlines generalized methodologies for the spectroscopic analysis of this compound tautomerism.

Sample Preparation

-

NMR Spectroscopy: Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can influence the tautomeric equilibrium.

-

IR Spectroscopy: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide. Alternatively, for solution-phase studies, dissolve the compound in a suitable transparent solvent (e.g., chloroform, acetonitrile).

-

UV-Vis Spectroscopy: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water) to achieve an absorbance within the linear range of the spectrophotometer (typically below 1.0 AU).

Data Acquisition

-

NMR Spectroscopy: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Temperature-dependent studies can provide further insights into the equilibrium dynamics.

-

IR Spectroscopy: Record the IR spectrum using a Fourier-transform infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.

-

UV-Vis Spectroscopy: Record the absorption spectrum over a wavelength range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.

Figure 2: Experimental workflow for tautomerism analysis.

Conclusion

The tautomerism of this compound is a critical determinant of its chemical and biological properties. While the 2-amino form is predicted to be the most stable tautomer based on studies of related compounds, a comprehensive understanding requires detailed experimental and computational investigation of this specific molecule. The spectroscopic methodologies and predictive data presented in this guide offer a robust framework for researchers to characterize the tautomeric landscape of this and similar imidazole derivatives. Such knowledge is indispensable for the rational design and development of novel therapeutics based on the 2-aminoimidazole scaffold. Future work should focus on obtaining explicit experimental and computational data for this compound to definitively establish its tautomeric preferences in various environments.

References

Reactivity Profile of the Amino Group in Ethyl 2-amino-1H-imidazole-5-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-1H-imidazole-5-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The reactivity of its exocyclic amino group, in conjunction with the electronic properties of the imidazole ring, dictates its utility in the synthesis of a diverse array of functionalized molecules and fused heterocyclic systems. This technical guide provides a comprehensive overview of the reactivity profile of the 2-amino group, focusing on its basicity, nucleophilicity, and participation in key chemical transformations including acylation, alkylation, diazotization, and cyclocondensation reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its application in synthetic organic chemistry and drug development pipelines.

Introduction

The 2-aminoimidazole moiety is a prominent scaffold in numerous marine natural products and pharmacologically active compounds, valued for its unique physicochemical properties and ability to participate in various biological interactions. This compound, possessing both a reactive amino group and an ester functionality, serves as a crucial intermediate for the elaboration of more complex molecular architectures. Understanding the chemical behavior of its 2-amino group is paramount for its effective utilization in the synthesis of novel therapeutic agents. This guide aims to provide a detailed analysis of this reactivity, supported by experimental data and procedural outlines.

Physicochemical Properties

The reactivity of the amino group is intrinsically linked to the electronic environment of the imidazole ring. The presence of the electron-withdrawing carboxylate group at the 5-position influences the electron density and basicity of the entire heterocyclic system.

Basicity and pKa

| Compound | pKa (Predicted/Experimental) | Notes |

| 2-Amino-1-methyl-1H-imidazole-5-carboxylate | 5.83 ± 0.25 (Predicted) | The N-methyl group can slightly influence the basicity. This value provides a close approximation for the target molecule.[1] |

| 2-Amino-1H-imidazole-5-carboxylate | 12.21 ± 0.10 (Predicted) | This predicted pKa likely refers to the deprotonation of the imidazole ring NH and not the protonation of the amino group. The pKa of the conjugate acid is a more relevant measure of basicity.[2] |

The basicity of the 2-amino group is sufficient for it to act as a nucleophile in a variety of reactions, particularly under neutral or basic conditions.

Chemical Reactivity and Transformations

The exocyclic amino group in this compound is a primary nucleophilic center and can undergo a range of chemical reactions.

Acylation Reactions

The 2-amino group readily undergoes acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is fundamental for introducing diverse side chains and modifying the compound's properties.

Caption: General workflow for the acylation of this compound.

Experimental Protocol: Acylation with Benzoyl Chloride (Analogous System)

This protocol is adapted from the acylation of a similar 2-aminothiazole derivative and can be used as a starting point.[1]

-

Dissolution: Dissolve Ethyl 2-aminothiazole-4-carboxylate (1 equivalent) in a suitable dry solvent such as tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, for example, N,N-diisopropylethylamine (3 equivalents).

-

Acylating Agent Addition: Cool the mixture to 0°C and add a solution of the acyl chloride (e.g., 2-(trifluoromethoxy)benzoyl chloride, 1.2 equivalents) in THF dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and remove the THF under reduced pressure. Extract the aqueous residue with a suitable organic solvent like dichloromethane (DCM).

-

Purification: Dry the combined organic layers over a drying agent (e.g., MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography.

Alkylation Reactions

While N-alkylation can occur on the imidazole ring nitrogens, the exocyclic amino group can also be alkylated under certain conditions. However, regioselectivity can be a challenge, and protection of the ring nitrogens may be necessary for selective alkylation of the 2-amino group. The use of strong, non-nucleophilic bases is often required for the N-alkylation of the imidazole ring in sterically hindered systems.[3]

Caption: Logical workflow for the N-alkylation of the imidazole ring.

Experimental Protocol: N-Alkylation of the Imidazole Ring (Analogous System)

This protocol is a general method for the N-alkylation of sterically hindered imidazoles and may require optimization for the target molecule.[3]

-

Reactant Preparation: To a solution of the diethyl 2-substituted-1H-imidazole-4,5-dicarboxylate (1.0 equivalent) in anhydrous dimethylformamide (DMF), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents) at room temperature under an inert atmosphere.

-

Stirring: Stir the mixture for 30 minutes at room temperature.

-

Alkylating Agent Addition: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

-

Heating: Heat the reaction mixture to 80-100 °C and stir for 24-48 hours, monitoring by TLC.

-

Work-up: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Diazotization and Sandmeyer-Type Reactions

The primary amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). These diazonium salts are versatile intermediates that can be subsequently displaced by various nucleophiles in Sandmeyer-type reactions to introduce a range of substituents at the 2-position.

Caption: Diazotization followed by a Sandmeyer reaction.

Experimental Protocol: Diazotization and Sandmeyer Reaction (General Procedure)

This is a general protocol for the Sandmeyer reaction and would require adaptation for the specific substrate.[4][5][6]

-

Diazotization: Dissolve the this compound in a suitable mineral acid (e.g., HBr for bromination). Cool the solution to 0-5°C in an ice bath. Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the low temperature.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of the copper(I) salt (e.g., CuBr) in the corresponding mineral acid. Add the freshly prepared diazonium salt solution to the copper(I) halide solution.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 60-75°C) until the evolution of nitrogen gas ceases.[7]

-

Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent.

-

Purification: Wash the organic extract, dry it, and remove the solvent under reduced pressure. Purify the crude product by chromatography or recrystallization.

Cyclocondensation Reactions

The 2-amino group, with its inherent nucleophilicity, is an excellent partner in cyclocondensation reactions with 1,3-dielectrophiles to construct fused heterocyclic systems. A prominent example is the reaction with β-ketoesters or their equivalents to form imidazo[1,2-a]pyrimidines, a scaffold of significant interest in medicinal chemistry.[2][8][9][10]

Caption: Synthesis of imidazo[1,2-a]pyrimidines via cyclocondensation.

Experimental Protocol: Synthesis of Imidazo[1,2-a]pyrimidines (General Procedure)

This is a generalized protocol based on the reaction of 2-aminopyrimidines.[8][11]

-

Reactant Mixture: In a suitable solvent such as ethanol, mix this compound with the 1,3-dielectrophile (e.g., a substituted aldehyde).

-

Catalyst: Add a catalytic amount of an acid, such as a few drops of acetic acid.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

-

Product Isolation: Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration.

-

Purification: Wash the collected solid with a cold solvent (e.g., cold ethanol) to obtain the pure product. If the product does not precipitate, perform a standard aqueous work-up followed by purification by column chromatography.

Summary of Reactivity

The table below summarizes the key reactions of the amino group in this compound, with expected outcomes based on the reactivity of analogous compounds.

| Reaction Type | Reagents | Product Type | Key Considerations |

| Acylation | Acid chlorides, Anhydrides | N-Acyl-2-aminoimidazoles | Generally high-yielding; requires a base.[1] |

| Alkylation | Alkyl halides | N-Alkyl-2-aminoimidazoles, Ring N-alkylation | Regioselectivity can be an issue; may require protecting groups for selective N-alkylation of the amino group. Ring N-alkylation is common.[3][12] |

| Diazotization | NaNO₂, Mineral Acid (HX) | 2-Diazoniumimidazole salt | Intermediate is often unstable and used in situ.[4][5] |

| Cyclocondensation | β-Dicarbonyls, α,β-Unsaturated ketones | Fused heterocycles (e.g., Imidazo[1,2-a]pyrimidines) | A powerful method for building complex heterocyclic systems.[2][8][9][10] |

Conclusion

The 2-amino group of this compound exhibits a rich and versatile reactivity profile, making it a valuable synthon for the generation of diverse chemical entities. Its nucleophilic character allows for straightforward acylation and participation in cyclocondensation reactions, providing access to a wide range of functionalized imidazoles and fused heterocyclic systems. While selective alkylation of the exocyclic amino group can be challenging due to the competing nucleophilicity of the ring nitrogens, this can be managed through careful selection of reaction conditions and protecting group strategies. The ability to form diazonium salts opens up further avenues for functionalization through Sandmeyer-type reactions. This guide provides the foundational knowledge and procedural insights necessary for researchers to effectively harness the synthetic potential of this important building block in their drug discovery and development endeavors.

References

- 1. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H)-ones under metal-free and solvent-free conditions for minimizing waste generation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for N-Alkylation of Ethyl 2-amino-1H-imidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-alkylation of ethyl 2-amino-1H-imidazole-5-carboxylate, a critical transformation for the synthesis of various biologically active compounds. The protocol is based on established methodologies for the alkylation of similar imidazole derivatives and is intended as a starting point for optimization.

Introduction

The N-alkylation of imidazoles is a fundamental reaction in synthetic organic chemistry, enabling the diversification of the imidazole scaffold found in many pharmaceuticals and natural products. However, the regioselective alkylation of unsymmetrically substituted imidazoles, such as this compound, presents a significant challenge. The imidazole ring contains two nucleophilic nitrogen atoms (N1 and N3), and alkylation can often lead to a mixture of regioisomers.[1][2] The regioselectivity is influenced by factors including the electronic properties of the substituents, steric hindrance, the nature of the alkylating agent, the base, and the solvent employed.[1] The 2-amino group is electron-donating, while the 5-ester group is electron-withdrawing, which will influence the relative nucleophilicity of the two ring nitrogens.

This protocol provides a general procedure that can be adapted and optimized for specific alkylating agents and desired outcomes.

Experimental Protocols

General Procedure for N-Alkylation

This protocol is adapted from methodologies reported for the N-alkylation of substituted imidazole carboxylates.[3][4][5]

Materials:

-

This compound

-

Alkylating agent (e.g., alkyl halide, benzyl halide)

-

Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF))

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Water (H₂O)

-

Brine (saturated NaCl solution)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp for TLC visualization

-

Column chromatography setup (silica gel)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the starting material in the chosen anhydrous solvent (e.g., DMF, MeCN, or THF).

-

Add the base (1.1 - 1.5 eq). If using NaH, add it portion-wise at 0 °C and allow the mixture to stir for 30 minutes at room temperature to form the imidazolide anion. For K₂CO₃ or DBU, add it directly at room temperature.[3][5]

-

Slowly add the alkylating agent (1.0 - 1.2 eq) to the reaction mixture.

-

Heat the reaction to the desired temperature (e.g., room temperature, 60 °C, or 80-100 °C) and monitor the progress by TLC. Reaction times can vary from a few hours to 48 hours.[3][5]

-

Upon completion, cool the reaction mixture to room temperature.

-

If using NaH, carefully quench the reaction with water at 0 °C. For other bases, pour the reaction mixture directly into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the N-alkylated product(s).

Note: The regioselectivity of the reaction should be determined by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, NOESY) to identify the major and minor isomers (N1 vs. N3 alkylation).

Data Presentation

The following tables should be used to record experimental data for comparison and optimization of the reaction conditions.

Table 1: Screening of Reaction Conditions for N-Alkylation

| Entry | Alkylating Agent (R-X) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) (N1-isomer) | Yield (%) (N3-isomer) | Ratio (N1:N3) |

| 1 | ||||||||

| 2 | ||||||||

| 3 | ||||||||

| 4 |

Table 2: Substrate Scope for Optimized N-Alkylation Protocol

| Entry | Alkylating Agent (R-X) | Product Structure | Yield (%) |

| 1 | Methyl Iodide | ||

| 2 | Ethyl Bromide | ||

| 3 | Benzyl Bromide | ||

| 4 | n-Propyl Iodide |

Visualization

Diagram 1: General Workflow for N-Alkylation

Caption: Workflow for the N-alkylation of this compound.

Diagram 2: Logical Relationship of Reaction Components

Caption: Key components influencing the N-alkylation reaction outcome.

References

Application Notes and Protocols for Ethyl 2-amino-1H-imidazole-5-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-1H-imidazole-5-carboxylate is a versatile heterocyclic building block with significant applications in medicinal chemistry, particularly in the development of novel anticancer agents. Its imidazole core serves as a scaffold for the synthesis of compounds that can interact with various biological targets, leading to potent antiproliferative and pro-apoptotic effects. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in cancer research.

Derivatives of this compound, particularly N-1 substituted analogs, have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including those of the cervix (HeLa), colon (HT-29, HCT-15), lung (A549), and breast (MDA-MB-231)[1]. One notable derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, has been identified as a potent anticancer agent that functions through the inhibition of tubulin polymerization and the induction of apoptosis via the mitochondrial pathway[1].

Key Applications in Anticancer Research

-

Inhibition of Tubulin Polymerization: Certain derivatives disrupt microtubule dynamics, a critical process for cell division, leading to mitotic arrest and apoptosis in cancer cells[1].

-

Induction of Apoptosis: These compounds can trigger programmed cell death through the intrinsic mitochondrial pathway, characterized by a reduction in mitochondrial membrane potential[1].

-

Antiproliferative Activity: N-substituted derivatives exhibit potent growth inhibitory effects against various cancer cell lines[1].

-

Inhibition of Colony Formation and Cell Migration: The lead compounds have been shown to significantly inhibit the ability of cancer cells to form colonies and migrate, crucial processes in tumor progression and metastasis[1].

Quantitative Data Summary

The antiproliferative activity of several N-substituted ethyl 5-amino-1H-imidazole-4-carboxylate derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

| Compound | HeLa (Cervical) IC₅₀ (µM) | HT-29 (Colon) IC₅₀ (µM) | HCT-15 (Colon) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | MDA-MB-231 (Breast) IC₅₀ (µM) |

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) | 0.737 ± 0.05 | 1.194 ± 0.02 | > 50 | > 50 | > 50 |

| Other N-alkyl derivatives | - | - | - | - | - |

Data extracted from a study on a series of 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Note that for derivative 5e, significant activity was observed against HeLa and HT-29 cells after 72 hours of treatment[1].

Experimental Protocols

Synthesis of Ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates

This protocol describes a general method for the N-alkylation of this compound.

Materials:

-

This compound

-

Alkyl halide (e.g., 1-bromododecane)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous N,N-dimethylformamide (DMF) or another suitable polar aprotic solvent

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

-

Add the corresponding alkyl halide (e.g., 1-bromododecane, 1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-alkylated product.

Synthetic workflow for N-alkylation.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the synthesized compounds on cancer cells.

Materials:

-

Cancer cell lines (e.g., HeLa, HT-29)

-

Complete cell culture medium

-

96-well plates

-

Synthesized imidazole derivatives dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized compounds (typically from 0.01 to 100 µM) and a vehicle control (DMSO).

-

Incubate for the desired time period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Workflow for the MTT cell viability assay.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for quantifying apoptosis in cells treated with the imidazole derivatives.

Materials:

-

Cancer cells treated with the test compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Treat cells with the desired concentration of the compound for a specified time.

-

Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

This protocol measures changes in the mitochondrial membrane potential, an early indicator of apoptosis.

Materials:

-

Cancer cells treated with the test compound

-

JC-1 dye solution

-

PBS or cell culture medium

-

Flow cytometer or fluorescence microscope

Procedure:

-

Treat cells with the compound for the desired time.

-

Incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.

-

Wash the cells with PBS or medium.

-

Analyze the cells by flow cytometry or fluorescence microscopy.

-

Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates).

-

Apoptotic cells with low ΔΨm will exhibit green fluorescence (JC-1 monomers).

-

-

Quantify the ratio of red to green fluorescence to assess the change in mitochondrial membrane potential.

Signaling Pathway

The anticancer activity of ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate involves the disruption of microtubule dynamics and the induction of mitochondrial-mediated apoptosis.

Proposed signaling pathway of action.

This diagram illustrates that the imidazole derivative inhibits tubulin polymerization, leading to microtubule disruption, mitotic arrest, and ultimately apoptosis. Concurrently, the compound induces mitochondrial stress, leading to a loss of mitochondrial membrane potential. This process is further regulated by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, which collectively promote the apoptotic cascade.

References

Application Notes: Ethyl 2-amino-1H-imidazole-5-carboxylate as a Versatile Building Block for Purine Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

Purines are fundamental heterocyclic compounds, forming the core structure of essential biomolecules like DNA and RNA nucleobases (adenine and guanine) and high-energy molecules such as ATP.[1][2] Consequently, synthetic purine analogs are of significant interest in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[2][3]

Ethyl 2-amino-1H-imidazole-5-carboxylate is a highly valuable and versatile starting material for the synthesis of diverse purine analogs. Its pre-formed imidazole core, equipped with a nucleophilic 2-amino group and an adjacent ring nitrogen, provides a strategic foundation for constructing the fused pyrimidine ring characteristic of the purine scaffold.[1] This document provides detailed protocols and workflows for leveraging this building block in the synthesis of key purine derivatives, such as hypoxanthine and xanthine analogs.

Core Synthetic Strategies

The primary approach involves the cyclization of the imidazole precursor to form the purine's pyrimidine ring. This is typically achieved by reacting this compound with a reagent that can provide a single carbon atom (a C1 synthon) to form the C6 position of the purine ring. Subsequent functionalization can then be performed on the purine core.

Experimental Protocols

Protocol 1: Synthesis of 6-Oxopurine (Hypoxanthine) Analogs via Formamide Cyclization

This protocol describes a classical and direct method for constructing the hypoxanthine scaffold by heating the imidazole precursor with a one-carbon source like formamide or an orthoformate ester. This reaction introduces the C6 carbon and closes the pyrimidine ring.

Workflow Diagram:

Caption: Synthetic workflow for hypoxanthine analogs.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in an excess of formamide or diethoxymethyl acetate (approx. 10-15 mL per gram of starting material).[1]

-

Cyclization: Heat the reaction mixture to reflux (typically 150-190 °C) for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up (for Orthoformate): If using an orthoformate, cool the reaction, evaporate the solvent under reduced pressure. Dissolve the resulting residue in methanolic ammonia and stir at room temperature for 12-24 hours to complete the cyclization and amination at the C6 position, if desired, before hydrolysis.[1]

-

Saponification: After the initial cyclization, cool the mixture and add an aqueous solution of sodium hydroxide (e.g., 2 M, 2-3 eq) to hydrolyze the ethyl ester.

-

Purification: Stir the mixture at room temperature or with gentle heating until the ester hydrolysis is complete (monitored by TLC). Cool the solution in an ice bath and carefully acidify with a suitable acid (e.g., HCl, acetic acid) to precipitate the carboxylic acid product.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the target hypoxanthine-5-carboxylic acid analog.

Protocol 2: Synthesis of 2,6-Dioxopurine (Xanthine) Analogs via Isocyanate Addition

This method builds the xanthine scaffold by first reacting the 2-amino group with an isocyanate, followed by base-mediated cyclization to form the pyrimidine ring with carbonyl groups at both the C2 and C6 positions.[1]

Workflow Diagram:

References

Application of Ethyl 2-amino-1h-imidazole-5-carboxylate in Kinase Inhibitor Synthesis

Keywords: Ethyl 2-amino-1h-imidazole-5-carboxylate, kinase inhibitor, imidazopyrimidine, cyclocondensation, drug discovery, cancer therapy.

Abstract

This compound is a versatile heterocyclic building block in the synthesis of various biologically active compounds, particularly kinase inhibitors. Its inherent structural features, including the 2-aminoimidazole core, allow for the construction of fused ring systems such as imidazopyrimidines, which are known to interact with the ATP-binding site of numerous kinases. This application note details the synthetic utility of this compound in the preparation of potent kinase inhibitors, providing exemplary protocols, quantitative biological data, and insights into the targeted signaling pathways. The focus is on the synthesis of imidazo[1,2-a]pyrimidine and imidazo[1,2-c]pyrimidine scaffolds, which have shown significant promise in the development of targeted cancer therapies.

Introduction

Protein kinases play a pivotal role in cellular signal transduction pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus in drug discovery. The 2-aminoimidazole moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous marine natural products with diverse biological activities. This compound serves as a readily available and functionalized starting material for the elaboration of this scaffold.

The primary application of this compound in kinase inhibitor synthesis lies in its ability to undergo cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents. This reaction provides a straightforward entry into the imidazo[1,2-a]pyrimidine core structure, a key pharmacophore in a variety of kinase inhibitors targeting enzymes such as Cyclin-Dependent Kinases (CDKs), Spleen Tyrosine Kinase (Syk), and Fibroblast Growth Factor Receptors (FGFRs).[1][2] Further functionalization of the resulting imidazopyrimidine scaffold allows for the fine-tuning of potency and selectivity against specific kinase targets.

Synthesis of Imidazo[1,2-a]pyrimidine Kinase Inhibitors

A general and efficient method for the synthesis of the imidazo[1,2-a]pyrimidine scaffold from this compound involves a cyclocondensation reaction with a β-ketoester. This reaction is typically catalyzed by an acid and proceeds via an initial condensation to form an enamine intermediate, followed by intramolecular cyclization and dehydration.

Reaction Scheme:

This core scaffold can then be further modified, for instance, by amide coupling at the ester position, to introduce various substituents that can interact with specific residues in the kinase active site, thereby enhancing inhibitory activity and selectivity.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 7-(4-fluorophenyl)-5-methylimidazo[1,2-a]pyrimidine-2-carboxylate

This protocol describes a representative synthesis of an imidazo[1,2-a]pyrimidine core, which can be a precursor to various kinase inhibitors.

Materials:

-

This compound

-

Ethyl 4-(4-fluorophenyl)-2-methyl-3-oxobutanoate

-

Acetic acid

-

Ethanol

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 mmol) in ethanol (20 mL), add ethyl 4-(4-fluorophenyl)-2-methyl-3-oxobutanoate (1.1 mmol).

-

Add glacial acetic acid (0.5 mL) as a catalyst.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Concentrate the solvent under reduced pressure.

-